molecular formula C10H9F4NO3 B1401382 2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid CAS No. 1391002-18-8

2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid

Cat. No.: B1401382
CAS No.: 1391002-18-8
M. Wt: 267.18 g/mol
InChI Key: MVBMLWQQVMAAIN-UHFFFAOYSA-N
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Description

2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid (CAS 887583-98-4) is a noncanonical amino acid (ncAA) of high interest in chemical biology and drug discovery. This compound is designed for genetic code expansion (GCE) techniques, which allow for the site-specific incorporation of ncAAs into proteins in live cells . Its primary research value lies in the study of membrane proteins, which are often difficult to express and study using traditional methods. The structure features a phenylalanine backbone substituted with both fluoro and trifluoromethoxy groups. These fluorinated moieties are significant pharmacophores, known to enhance the metabolic stability, bioavailability, and binding affinity of therapeutic compounds by influencing properties like lipophilicity and electrostatic interactions . In practice, researchers can incorporate this ncAA into a protein of interest in response to a repurposed amber stop codon. The aromatic ring can serve as a spectroscopic probe, while the bioorthogonal handle provided by the fluorine atoms enables targeted studies of protein structure, dynamics, and protein-ligand interactions using techniques such as NMR, FRET, and photo-crosslinking . This makes it a powerful tool for multidisciplinary biochemical and biophysical approaches in academic and pharmaceutical research, particularly in expanding the scope of drug discovery at membrane protein targets . This product is intended for research applications and is not for direct human use.

Properties

IUPAC Name

2-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO3/c11-6-1-5(3-8(15)9(16)17)2-7(4-6)18-10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBMLWQQVMAAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein. This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the targets’ function.

Biochemical Pathways

Given its potential role in inhibiting reverse transcriptase enzymes, it may affect pathways related to viral replication in cells.

Result of Action

Given its potential role in inhibiting reverse transcriptase enzymes, it may prevent the replication of certain viruses within host cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of aromatic amino acids are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Key Features References
2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid 3-F, 5-OCF₃ C₁₀H₁₀F₃NO₃ Strong electron-withdrawing groups enhance metabolic stability and lipophilicity.
(R)-2-Amino-3-(3-fluoro-5-(trifluoromethyl)phenyl)propanoic acid 3-F, 5-CF₃ C₁₀H₁₀F₄NO₂ Replacing -OCF₃ with -CF₃ reduces polarity, potentially altering bioavailability.
3-Amino-3-(4-fluorophenyl)propionic acid (ASA2349) 4-F, β-amino group C₉H₁₀FNO₂ β-amino configuration and single F substitution decrease steric hindrance.
2-Amino-3-(2-iodophenyl)propanoic acid (BD32504) 2-I C₉H₁₀INO₂ Bulky iodine substituent may hinder receptor binding but improve radioimaging.
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid 3-Cl, 5-CF₃ C₁₀H₈ClF₃O₂ Chloro and CF₃ groups increase hydrophobicity and steric bulk.

Key Observations :

  • Stereochemical Influence: Enantiomers like (2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (QM-5722) and its (2S)-hydrochloride derivative (QP-5766) highlight the role of chirality in receptor interactions .

Heterocyclic and Functional Group Modifications

Compound Core Structure Biological Relevance References
(S)-2-Amino-3-(4-(((4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid Thiazole-linked phenyl group Exhibits antimycobacterial activity against M. tuberculosis H37Ra (MIC: 12.5–50 µg/mL).
3-Amino-3-[5-(2-(trifluoromethyl)phenyl)furan-2-yl]propanoic acid Furan-phenyl hybrid Structural rigidity from the furan ring may enhance binding specificity.
2-Amino-3-(trifluoromethoxy)benzoic acid Benzoic acid backbone Carboxylic acid at position 2 alters acidity and metal-chelating potential.

Key Observations :

  • Thiazole Derivatives : The incorporation of thiazole rings (as in and ) introduces nitrogen and sulfur atoms, which are critical for coordinating metal ions or interacting with enzymatic active sites .
  • Heterocyclic Rigidity : Furan-containing analogs (e.g., ) exhibit constrained conformations, which can mimic peptide β-turns in drug design .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Amino-3-(4-fluorophenyl)propionic acid (R)-2-Amino-3-(3-fluoro-5-CF₃-phenyl)propanoic acid
Molecular Weight 249.19 183.18 ~263.19
LogP (Predicted) 1.8–2.2 1.2–1.5 2.5–3.0
Water Solubility Moderate High Low
Metabolic Stability High (due to -OCF₃) Moderate High (due to -CF₃)

Notes:

  • The trifluoromethoxy group in the target compound enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs .
  • Higher lipophilicity (LogP) in CF₃-substituted analogs may improve blood-brain barrier penetration but reduce aqueous solubility .

Q & A

Q. What are the common synthetic routes for 2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid, and what are their key challenges?

  • Methodological Answer : Synthesis typically employs molecular simplification strategies, such as coupling fluorinated aryl groups to α-amino acid backbones via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key challenges include maintaining stereochemical integrity (especially for the (S)-enantiomer) and introducing electron-withdrawing groups like trifluoromethoxy without side reactions. For example, thiazole-containing analogs are synthesized via condensation of substituted thiazole intermediates with protected amino acids, followed by deprotection .

Q. Which spectroscopic and computational methods are effective for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for resolving fluorine and trifluoromethoxy substituents. 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR confirm backbone connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., exact mass 195.137 Da for related analogs ).
  • Computational Chemistry : Density Functional Theory (DFT) optimizes geometry and predicts vibrational spectra for comparison with experimental IR data.

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer : The compound’s fluorinated aromatic moiety suggests activity against microbial enzymes or membrane proteins. For example, analogs with thiazole substituents inhibit Mycobacterium tuberculosis H37Ra and BCG strains by targeting cell wall biosynthesis or redox homeostasis . Computational docking studies (e.g., AutoDock Vina) can predict binding to mycobacterial enoyl-ACP reductase or cytochrome P450 enzymes.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimycobacterial activity?

  • Methodological Answer :
  • Substituent Variation : Modify the phenyl ring’s substituents (e.g., electron-withdrawing groups like -CF3_3O or halogens) to enhance membrane permeability and target affinity. For instance, 4-chlorophenyl analogs show superior activity due to increased lipophilicity .
  • Backbone Modifications : Replace the propanoic acid moiety with bioisosteres (e.g., sulfonic acids) to improve metabolic stability.
  • SAR Table :
Substituent (R)MIC (µg/mL) vs. MTB H37RaCytotoxicity (IC50_{50}, µg/mL)
4-Cl3.0>100 (HUVECs)
4-CH3_310.0>100 (HUVECs)
3-F, 5-CF3_3O6.5>50 (HeLa)

Q. What protocols are recommended for cytotoxicity assessment during lead optimization?

  • Methodological Answer :
  • Cell Lines : Use primary human cells (e.g., HUVECs) and cancer lines (HeLa, HCT 116) to evaluate selectivity .
  • MTT Assay : Treat cells with 3–30 µg/mL compound for 48–72 hours. Include paclitaxel as a positive control (IC50_{50} ~10 nM).
  • Dose-Response Analysis : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism). Prioritize compounds with selectivity indices (SI) >10.

Q. How should researchers address contradictions in bioactivity data across microbial strains?

  • Methodological Answer :
  • Strain-Specific Factors : Compare gene expression profiles (e.g., RNA-seq) of M. tuberculosis H37Ra vs. BCG to identify resistance mechanisms (e.g., efflux pumps or target mutations) .
  • Assay Standardization : Use identical inoculum sizes, media, and incubation times. Validate results with checkerboard assays or time-kill kinetics.
  • Metabolomic Profiling : LC-MS/MS can detect compound degradation or metabolite interference in divergent strains.

Q. What analytical techniques ensure purity and quantify trace impurities?

  • Methodological Answer :
  • HPLC-PDA/ELSD : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to resolve polar impurities.
  • LC-HRMS : Detect trace fluorinated byproducts (e.g., dehalogenated derivatives) with ppm-level accuracy .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values.

Q. What strategies mitigate metabolic instability during in vitro/in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester analogs) .
  • Isotope Labeling : Incorporate 14C^{14}\text{C} or 19F^{19}\text{F} for tracking metabolic fate via PET/CT or autoradiography .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid
Reactant of Route 2
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2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid

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